6-(tert-Butylthio)-5-methylnicotinic acid
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Overview
Description
6-(tert-Butylthio)-5-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a tert-butylthio group and a methyl group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-5-methylnicotinic acid typically involves the introduction of the tert-butylthio group to the nicotinic acid framework. One common method involves the reaction of 6-chloro-5-methylnicotinic acid with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylthio)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the position of the tert-butylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(tert-Butylthio)-5-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(tert-Butylthio)-5-methylnicotinic acid involves its interaction with specific molecular targets. The tert-butylthio group can modulate the electronic properties of the nicotinic acid core, affecting its binding affinity to receptors or enzymes. The compound may inhibit certain enzymes by binding to their active sites or alter receptor activity by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methylnicotinic acid: Similar structure but with a chloro group instead of a tert-butylthio group.
5-Methylnicotinic acid: Lacks the tert-butylthio group, making it less hydrophobic.
6-(tert-Butylthio)nicotinic acid: Similar but without the methyl group.
Uniqueness
6-(tert-Butylthio)-5-methylnicotinic acid is unique due to the presence of both the tert-butylthio and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
6-tert-butylsulfanyl-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-5-8(10(13)14)6-12-9(7)15-11(2,3)4/h5-6H,1-4H3,(H,13,14) |
InChI Key |
AATXFIVGWCRCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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